molecular formula C19H23N3O5S B457739 DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B457739
M. Wt: 405.5g/mol
InChI Key: JJBCWTFFJJNDAW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazole ring structure but differs in the presence of a benzoic acid group.

    1,3,4-THIADIAZOLE DERIVATIVES: Contains a thiadiazole ring instead of a thiophene ring, leading to different chemical properties and applications.

Uniqueness

DIETHYL 5-{[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of pyrazole and thiophene rings, along with ester functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5g/mol

IUPAC Name

diethyl 5-[[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H23N3O5S/c1-6-26-18(24)15-11(3)16(19(25)27-7-2)28-17(15)21-14(23)9-8-13-10-20-22(5)12(13)4/h8-10H,6-7H2,1-5H3,(H,21,23)/b9-8+

InChI Key

JJBCWTFFJJNDAW-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=C(N(N=C2)C)C

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=C(N(N=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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